3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one
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Overview
Description
3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is a compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability and bioactivity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazinone . The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazinone to pyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives .
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: This compound shares the trifluoromethyl group and pyrazine ring but differs in its additional triazole ring.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to the pyrazine ring and exhibit similar biological activities.
Uniqueness
3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H7F3N2O |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-4-2-1-3-7(8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17) |
InChI Key |
PXFQMWDVKVHGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CNC2=O)C(F)(F)F |
Origin of Product |
United States |
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